2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
Chemical Identity and Classification
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide belongs to the class of organic compounds known as indole derivatives, specifically categorized as an N-substituted propanamide containing a halogenated carbon center. The compound is registered under the Chemical Abstracts Service number 928713-06-8 and is assigned the PubChem Compound Identifier 16495690. According to established chemical nomenclature systems, this molecule is classified within multiple structural categories including halogenated amides, indole alkaloid derivatives, and heterocyclic aromatic compounds.
The compound's molecular formula C13H15ClN2O indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 250.72 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions that describe the chlorine substitution at the second carbon of the propanamide chain and the indole-containing ethyl substituent on the nitrogen atom.
From a stereochemical perspective, the compound contains one chiral center at the carbon bearing the chlorine substituent, potentially existing as two enantiomeric forms depending on the synthetic approach employed. The compound's classification within chemical databases includes designation as a chloroalkane derivative due to the carbon-chlorine bond and as an aromatic amide due to the presence of both the indole ring system and the amide functional group.
Historical Context and Development
The development of this compound can be traced to the broader historical progression of indole chemistry that began in the late nineteenth century with the isolation of indole from natural sources. The compound represents a synthetic evolution from earlier work on tryptamine derivatives, which established the foundation for understanding indole-containing molecules with extended alkyl chains attached to the nitrogen atom. The specific chlorinated propanamide modification emerged from investigations into halogenated derivatives of biologically active indole compounds, reflecting a systematic approach to structure-activity relationship studies.
Early synthetic efforts toward compounds of this structural type were documented in the mid-twentieth century when researchers began exploring halogenated acyl derivatives of tryptamine-related molecules. The compound was first synthesized as part of broader medicinal chemistry programs aimed at developing new pharmaceutical agents with enhanced pharmacological properties. The historical development of this compound coincided with advances in amide formation chemistry, particularly the use of acid chlorides and activated carboxylic acid derivatives for efficient amide bond construction.
The compound's entry into chemical literature followed the establishment of reliable synthetic methodologies for preparing N-acylated tryptamine derivatives. Documentation of this compound in major chemical databases occurred in the early 2000s, coinciding with expanded interest in indole-based synthetic intermediates. The historical trajectory of this compound reflects the evolution of synthetic organic chemistry toward more complex heterocyclic systems and the systematic exploration of halogenated derivatives for enhanced chemical reactivity.
Position within Indole-Based Derivatives
This compound occupies a distinctive position within the extensive family of indole-based derivatives, sharing structural similarities with naturally occurring tryptamine while incorporating synthetic modifications that enhance its chemical utility. The compound can be classified alongside other N-acylated tryptamine derivatives, including the well-studied indole-3-propanamide compounds that have demonstrated various biological activities. Within this chemical family, the presence of the chlorine substituent distinguishes this compound from simpler analogs such as N-[2-(1H-indol-3-yl)ethyl]propanamide, which lacks the halogen functionality.
The compound's relationship to other indole derivatives can be understood through comparison with related structures that share either the chlorinated amide component or the indole-ethyl backbone. For instance, compounds such as 3-(1H-indol-3-yl)propanamide, also known as indole-3-propanamide, represent the basic structural framework without the additional chlorine modification. The chlorinated version provides enhanced reactivity due to the electron-withdrawing effect of the chlorine atom and the potential for further substitution reactions.
Comparative analysis reveals that this compound bridges the gap between simple indole derivatives and more complex halogenated systems. The compound shares structural motifs with other bioactive indole derivatives while maintaining unique chemical properties conferred by the specific positioning of the chlorine substituent. This positioning within the indole derivative family makes it a valuable synthetic intermediate for accessing more complex molecular architectures through subsequent chemical transformations.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its dual role as both a synthetic intermediate and a subject of mechanistic investigation. Research efforts have focused on understanding how the chlorine substituent influences the compound's reactivity patterns compared to non-halogenated analogs, particularly in nucleophilic substitution reactions and cyclization processes. The compound serves as a model system for studying the electronic effects of halogen substitution on amide stability and reactivity.
Current research applications include investigations into the compound's utility as a building block for constructing more complex indole-containing architectures. The chlorine substituent provides a versatile functional handle for further chemical elaboration through various substitution reactions, making the compound valuable for synthetic methodology development. Research groups have explored its use in metal-catalyzed cross-coupling reactions, where the carbon-chlorine bond can serve as an electrophilic partner for various organometallic reagents.
The compound's significance extends to studies of structure-activity relationships within indole-based molecular libraries. Researchers have utilized this compound to investigate how halogen substitution affects molecular properties such as lipophilicity, electronic distribution, and intermolecular interactions. These investigations contribute to broader understanding of how chemical modifications can be used to fine-tune molecular properties for specific applications.
Advanced research applications include the compound's use in studies of amide bond formation and cleavage mechanisms, where the chlorine substituent provides opportunities to investigate neighboring group effects and stereoelectronic influences on reaction pathways. The compound has also been employed in computational chemistry studies aimed at understanding halogen bonding interactions and their influence on molecular conformation and crystal packing behavior.
Key Structural Features
The molecular architecture of this compound exhibits several distinctive structural features that determine its chemical behavior and synthetic utility. The indole ring system, consisting of a fused benzene and pyrrole ring, provides aromatic stability while maintaining sites for electrophilic substitution reactions, particularly at the nitrogen atom and the 3-position of the pyrrole ring. The indole moiety is connected to the amide functionality through a two-carbon ethyl linker, creating conformational flexibility that influences the compound's three-dimensional structure.
The propanamide component features a chiral carbon center bearing the chlorine substituent, which introduces both stereochemical complexity and enhanced electrophilicity at this position. The carbon-chlorine bond length of approximately 1.78 Angstroms and the electronegativity difference between carbon and chlorine create a polarized bond that facilitates nucleophilic attack. The amide functional group exhibits characteristic planar geometry with partial double-bond character between the carbon and nitrogen atoms due to resonance effects.
| Structural Component | Key Features | Chemical Implications |
|---|---|---|
| Indole Ring System | Aromatic stability, electron-rich | Sites for electrophilic substitution |
| Ethyl Linker | Conformational flexibility | Influences molecular geometry |
| Chiral Carbon | Chlorine substitution | Electrophilic reactivity center |
| Amide Group | Planar geometry, resonance | Stability and hydrogen bonding |
The compound's molecular geometry is influenced by several intramolecular interactions, including potential hydrogen bonding between the indole nitrogen and the amide oxygen, depending on the adopted conformation. The chlorine substituent's position adjacent to the amide carbonyl creates opportunities for neighboring group effects that can influence reaction mechanisms and stereochemical outcomes. The overall molecular shape is determined by the balance between conformational freedom in the ethyl linker and the constraints imposed by intramolecular interactions.
Spectroscopic analysis reveals characteristic features including indole-specific absorption bands in the ultraviolet region and distinctive nuclear magnetic resonance patterns for both the aromatic protons and the aliphatic chain components. The chlorine substitution introduces characteristic chemical shift patterns in carbon-13 nuclear magnetic resonance spectra, providing valuable structural identification markers. These structural features collectively define the compound's chemical identity and determine its behavior in various chemical transformations and analytical procedures.
Properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGAXVJSGRGEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586218 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928713-06-8 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]propanamine.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows researchers to create a wide array of functionalized compounds that can be utilized in different applications.
Synthetic Routes
The synthesis typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-indol-3-yl)ethylamine under controlled conditions. This process often employs bases like triethylamine to neutralize byproducts and is conducted in inert solvents such as dichloromethane to optimize yield and purity.
Biological Applications
Anticancer Properties
Research indicates that 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed promising IC50 values ranging from 10 µM to 50 µM when tested on human cancer cells like HeLa. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| HeLa | 25 | 15 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Medicinal Chemistry
Drug Development Potential
Due to its interaction with specific molecular targets, including enzymes and receptors, this compound is being investigated for potential therapeutic applications. It may serve as a lead compound for developing drugs aimed at treating various diseases, particularly cancer and bacterial infections .
Industrial Applications
Synthesis of Dyes and Pigments
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its reactivity allows it to participate in complex reactions that yield colorful compounds used in various applications.
Case Studies
- Anticancer Screening : A comprehensive study on indole derivatives highlighted the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound could be developed further as an anticancer agent due to its effective inhibition of cell proliferation.
- Antimicrobial Testing : In vitro tests showcased the compound's ability to inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent. The mechanisms underlying this activity are likely related to its interference with bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to its targets, while the amide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, highlighting structural differences, synthetic routes, and observed properties:
Structural and Functional Insights
Position of Chloro Substituent: The 2-chloro isomer (main compound) vs. 3-chloro isomer () may exhibit divergent electronic effects. In contrast, the 6-chloro-carbazole derivative () leverages carprofen’s anti-inflammatory scaffold, targeting COX enzymes, while the chloro group may improve metabolic stability .
Aromatic Moieties :
- Naproxen-derived methoxynaphthalene () introduces a bulky hydrophobic group, enhancing COX-1/COX-2 inhibition similar to naproxen. This compound also showed SARS-CoV-2 protease inhibition in preliminary studies .
- Fluoro-biphenyl analogs () exploit fluorine’s electronegativity to improve membrane permeability and target engagement in kinase pathways .
Synthetic Efficiency :
Biological Activity
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The presence of a chloro substituent enhances the compound's reactivity, influencing its interaction with various biological targets.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chloro group, indole structure | Enhanced reactivity and potential binding affinity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can modulate various signaling pathways, including those involved in apoptosis and cell proliferation. The chloro group may enhance the compound’s binding affinity to receptors, while the amide functionality allows for hydrogen bonding, stabilizing interactions with target proteins.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with indole structures can influence cancer cell viability through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including prostate and colon cancer cells. For instance, a study reported an IC50 value of approximately 40 µg/mL against PC3 prostate cancer cells after 24 hours of exposure .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Indole derivatives are known to influence serotonin receptors and other pathways critical for cell signaling .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Indole derivatives are recognized for their broad-spectrum antimicrobial activities, which include:
- Antibacterial Effects : Studies suggest that this compound can inhibit the growth of various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
- Antiviral Potential : The indole structure has also been associated with antiviral properties against several viruses. Research indicates that compounds similar to this compound may inhibit viral replication through various mechanisms .
Case Studies
- Prostate Cancer Study : A comparative analysis involving this compound demonstrated a significant reduction in cell viability in PC3 and DU145 prostate cancer cell lines. The study highlighted the compound's potential as an anticancer agent with a favorable safety profile compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited considerable inhibitory effects on bacterial growth, suggesting its potential utility in treating bacterial infections.
Q & A
Q. What are the recommended safety precautions when handling 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in laboratory settings?
- Methodological Answer : Based on structurally related chloro-propanamide compounds, researchers should:
- Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Avoid inhalation and skin contact by working in a fume hood with adequate ventilation.
- Follow disposal guidelines for halogenated organic waste, as outlined in safety data sheets (SDS) .
- Monitor for symptoms of toxicity (e.g., irritation) and consult emergency protocols if exposure occurs .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Reacting 2-chloropropanoyl chloride with 2-(1H-indol-3-yl)ethylamine in dichloromethane (DCM) using a coupling agent like EDCI and catalytic DMAP .
- Step 2 : Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product .
- Yield Optimization : Adjust stoichiometry and reaction time while monitoring progress with TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on indole proton signals (δ 7.0–7.5 ppm) and chloro-propanamide carbonyl peaks (δ ~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] ion) with high-resolution mass spectrometry .
- HPLC-UV/MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI (e.g., HATU, DCC) to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) versus DCM to enhance solubility .
- Temperature Control : Conduct reactions under reflux (40–50°C) to accelerate kinetics without decomposition .
- Yield Monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .
Q. What strategies can resolve discrepancies in reported biological activities of indole-containing propanamides?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities affecting activity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like Falcipain-2 or formyl-peptide receptors .
- SAR Studies : Synthesize analogs with modified indole or chloro groups to identify critical pharmacophores .
Q. How can molecular modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Focus on receptors with known indole affinity (e.g., FPR2, serotonin receptors) .
- Docking Workflow :
Prepare protein structures (PDB ID: e.g., 6FD2 for FPR2) using tools like Chimera.
Generate ligand conformers with OpenBabel.
Run simulations to calculate binding energies and identify key residues (e.g., hydrophobic pockets for indole insertion) .
- Validation : Compare docking results with experimental IC values from enzyme inhibition assays .
Q. How should researchers address conflicting safety data between sources for similar propanamide derivatives?
- Methodological Answer :
- Precautionary Principle : Adopt the most stringent hazard classifications (e.g., H303/H313/H333 warnings) until updated data is available .
- In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo models) to assess lethality and teratogenicity .
- Literature Review : Cross-reference SDS from multiple suppliers and peer-reviewed toxicology studies .
Data Analysis and Contradiction Management
Q. How can researchers reconcile conflicting NMR spectral data for structurally related propanamides?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvents (CDCl, DMSO-d) are matched across studies to eliminate shift variability .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals, particularly for indole and ethylamide protons .
- Collaborative Validation : Share raw data with external labs for independent analysis .
Q. What experimental controls are critical when evaluating the antimicrobial activity of this compound?
- Methodological Answer :
- Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) to benchmark efficacy .
- Negative Controls : Use solvent-only treatments (e.g., DMSO) to rule out solvent toxicity .
- Culture Conditions : Standardize microbial growth phases and inoculum sizes (e.g., OD = 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
